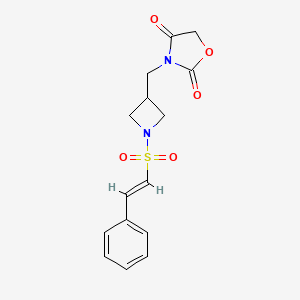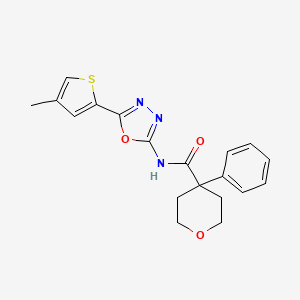
Propyl nitrocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl nitrocarbamate is a chemical compound with the molecular formula C4H8N2O4 . It is a derivative of carbamic acid .
Synthesis Analysis
The synthesis of nitrocarbamates can be accomplished by a two-step synthesis. The precursor carbamates are synthesized with the reagent chlorosulfonyl isocyanate (CSI) and further nitrated using mixed acid . In another study, the nitrocarbamate derivative of the well-known and intensively investigated nitro ester DINA was prepared and studied. Starting with bis(hydroxyethyl) nitramine obtained from DINA, the corresponding carbamate was obtained by treatment with chlorosulfonyl isocyanate (CSI) .Molecular Structure Analysis
The this compound molecule contains a total of 17 bond(s). There are 9 non-H bond(s), 3 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), and 1 (thio-) carbamate(s) (aliphatic) .Chemical Reactions Analysis
A mixed solution of n-propyl nitrate (NPN) and nitric acid was analyzed using isoperibolic experiments and differential scanning calorimetry . The thermal decomposition in the mixed solution involved two competing reactions: the decomposition of NPN in the nitric acid solution and the decomposition of nitric acid .Wissenschaftliche Forschungsanwendungen
Energetic Materials
Propyl nitrocarbamate is a high-energy dense oxidizer (HEDO) with the 1,1,1-trinitropropan-2-yl moiety. Its synthesis involves the reaction of 1,1,1-trinitropropan-2-ol with chlorosulfonyl isocyanate, yielding the nitrocarbamate . Key points include:
Crystal Structure Studies
Researchers have determined the crystal structures of compounds containing the 1,1,1-trinitroprop-2-yl moiety through low-temperature X-ray diffraction. These studies provide insights into the arrangement of atoms within the molecule .
Toxicity Alternatives
Unlike ammonium perchlorate (AP), which is commonly used as an oxidizer, this compound offers an alternative with lower toxicity. AP’s perchlorate anion has negative health effects on humans and marine organisms . This compound can potentially replace AP in certain applications.
Sensitivity Testing
Researchers propose using quantum mechanics molecular dynamics (QM-MD) to predict the relative sensitivity of materials. Understanding sensitivity helps improve safety and handling protocols . This compound’s sensitivity to impact, friction, and electrostatic discharge can be assessed using these methods.
Environmental Impact
This compound’s decomposition products are less problematic than those of AP. It does not produce toxic hydrogen chloride, reducing environmental concerns .
Wirkmechanismus
Target of Action
Propyl nitrocarbamate is a type of carbamate compound . Carbamates are known to have a wide range of targets, including various enzymes and receptors in the body . .
Mode of Action
Carbamates in general are known to interact with their targets by forming a covalent bond, leading to inhibition of the target’s function
Biochemical Pathways
Carbamates, including this compound, can affect various biochemical pathways. They have been implicated in the dysregulation of the immune system, potentially initiating, facilitating, or exacerbating pathological immune processes . This can lead to immunotoxicity by inducing mutations in genes coding for immunoregulatory factors and modifying immune tolerance .
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability and overall therapeutic potential .
Result of Action
Carbamates have been associated with alterations in immune response, potentially leading to diseases such as hypersensitivity reactions, some autoimmune diseases, and cancers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature, pH, and dissolved oxygen levels have been found to significantly affect the activity of certain carbamate compounds . .
Safety and Hazards
Eigenschaften
IUPAC Name |
propyl N-nitrocarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c1-2-3-10-4(7)5-6(8)9/h2-3H2,1H3,(H,5,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZQEMOBLDPHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)N[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-Chloro-2-methoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2611576.png)
![8-fluoro-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2611577.png)
![(2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B2611580.png)
![(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione](/img/structure/B2611581.png)


![6-Hydroxy-2-{[4-(methylethyl)phenyl]methylene}-7-[(4-methylpiperazinyl)methyl] benzo[b]furan-3-one](/img/structure/B2611585.png)
![N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide](/img/structure/B2611586.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide](/img/structure/B2611590.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(benzo[d][1,3]dioxol-5-yloxy)butanamide](/img/structure/B2611593.png)
![3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2611594.png)

![N-({[(4-chlorobenzyl)oxy]imino}methyl)-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide](/img/structure/B2611597.png)